![molecular formula C20H22N2O2 B304454 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione, also known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinediones and has been shown to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to block the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has been shown to possess a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA, which can help to reduce the occurrence of seizures. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to reduce the production of certain inflammatory mediators, such as prostaglandins, which can help to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to possess a variety of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in lab experiments is its potential toxicity, which can limit the concentrations that can be used in experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione. One area of interest is the potential use of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione as a treatment for epilepsy. Further studies are needed to determine the efficacy and safety of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in treating this condition. Another area of interest is the potential use of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione as a treatment for pain and inflammation. Additional studies are needed to determine the optimal dosing and administration of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione for these indications. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione and to identify other potential therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione can be achieved through a multi-step process that involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then treated with ammonium acetate and benzyl bromide to form the final product, 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticonvulsant properties and has been investigated as a potential treatment for epilepsy. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to possess anti-inflammatory and analgesic properties and has been studied as a potential treatment for pain and inflammation.
Propiedades
Nombre del producto |
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(2-phenylpropylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-17(11-9-14)22-19(23)12-18(20(22)24)21-13-15(2)16-6-4-3-5-7-16/h3-11,15,18,21H,12-13H2,1-2H3 |
Clave InChI |
YWJWWPVGOBPONZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



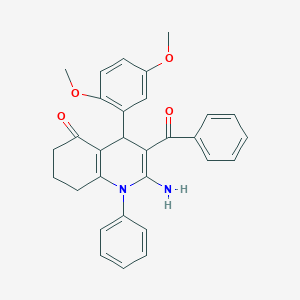
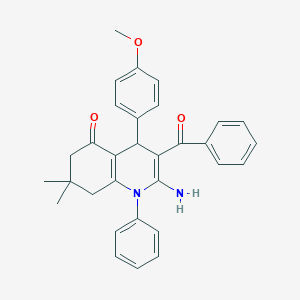
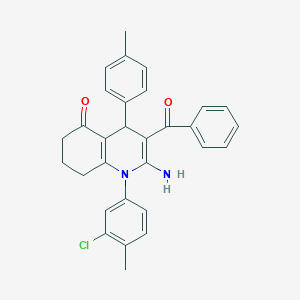
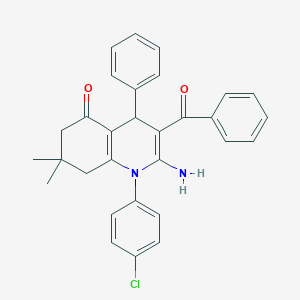
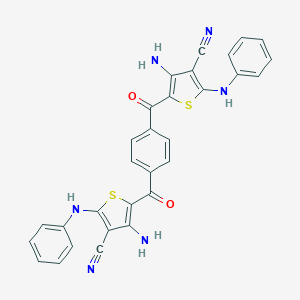
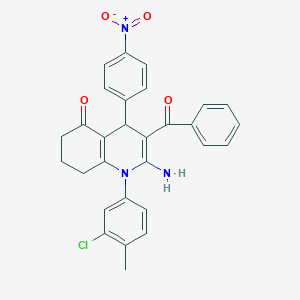
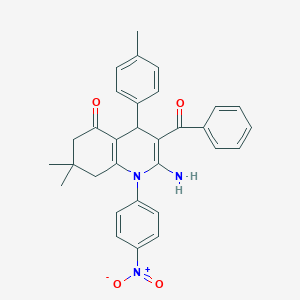
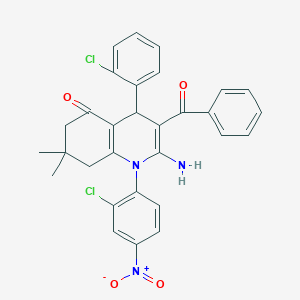
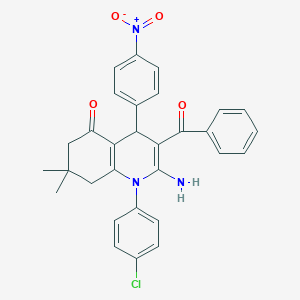
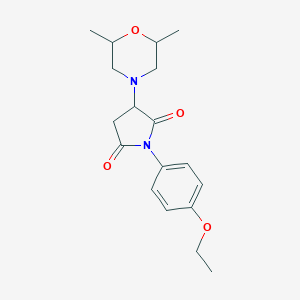
![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)